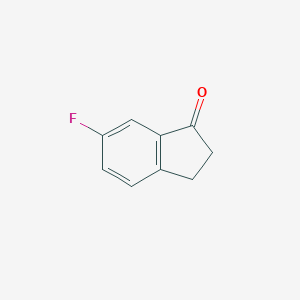

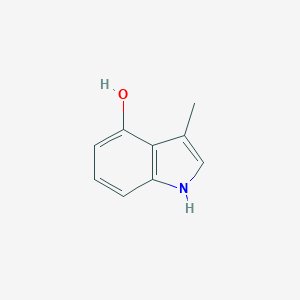

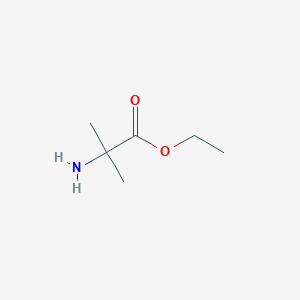

3-Methyl-1H-indol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 3-Methyl-1H-indol-4-ol is a compound belonging to the indole class, known for its complex structure and diverse chemical properties. Indoles are significant in research due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

- Synthesis Techniques: Synthesis of indole derivatives, such as this compound, often involves reactions like Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction (Kukuljan et al., 2016).

- Room Temperature Synthesis: Some indole compounds are synthesized at room temperature using one-pot reactions and Lewis acid catalysts, which might be applicable to this compound (Dar et al., 2014).

Molecular Structure Analysis

- Crystal Structures: Indole derivatives exhibit complex crystal structures. For instance, specific compounds have single unique molecules in the asymmetric unit and are linked via hydrogen bonds (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

- Hydrogen Bonding: Indole compounds often form hydrogen bonds, which are crucial for their chemical behavior (Huang et al., 2010).

- Reactions with Alcohols and Aldehydes: Indoles react with alcohols and aldehydes in the presence of certain catalysts, leading to new compounds (Katritzky et al., 1996).

Physical Properties Analysis

- X-Ray Diffraction Analysis: The molecular and crystal structure of indole derivatives is often characterized using techniques like X-ray diffraction, highlighting their planarity and molecular conformation (Gang Huang et al., 2010).

Chemical Properties Analysis

- Spectroscopic Studies: Spectroscopic methods such as FTIR, FT-Raman, and NMR are used to analyze the structure and chemical properties of indole compounds (S. A. Bhat et al., 2017).

- Reactivity with Propargyl Alcohols: Indole carboxylic acids/amides show unique reactivity patterns with propargyl alcohols, leading to the formation of complex structures (Selvaraj et al., 2019).

Scientific Research Applications

Enzymatic Activity Monitoring

3-Methyl-1H-indol-4-ol derivatives, specifically 1H-indol-3-yl glycosides, have been utilized in histochemical detection of glycosidase activity. This application leverages the enzymatic hydrolysis of glycosidic linkages to release free indole derivatives, which are then oxidized to produce indigo-type dyes. This process facilitates in vivo screening without the need for enzyme isolation or purification, enabling rapid testing of biocatalysts. The synthesis of these glycosides, however, poses challenges due to side reactions and the low nucleophilicity of the indole hydroxy function, making the synthesis and isolation of the product demanding (Böttcher et al., 2018).

Corrosion Inhibition

This compound derivatives, specifically 3-amino alkylated indoles, have shown efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit higher inhibition efficiency with increasing ring size of the amino group, demonstrating a correlation between molecular structure and protective performance against corrosion. The inhibition mechanism involves the adsorption of these compounds onto the steel surface, as confirmed by various analytical methods (Verma et al., 2016).

Synthetic Chemistry

This compound and its derivatives serve as key intermediates in the synthesis of complex organic compounds. For instance, they are involved in the synthesis of indole-substituted phthalocyanines, which have applications in photodynamic therapy. The electron-donating nature and the photo-excited state properties of indoles make them suitable for advanced materials chemistry, including applications in photodynamic therapy and as fluorescent probes (Ayari et al., 2020).

Antiproliferative Activity

Certain 3-methyl-2-phenyl-1H-indoles have been investigated for their antiproliferative effects on human tumor cell lines. These studies have identified compounds with potent inhibitory effects on cell proliferation, highlighting the therapeutic potential of this compound derivatives in cancer treatment. The structure-activity relationships established through these studies offer insights for further optimization of these compounds for enhanced antitumor efficacy (Zidar et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 1H-indol-3-ylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Target of Action

3-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with various cellular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The lipinski rule, which predicts good absorption or permeation, is followed by some indole derivatives .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities . For example, some indole derivatives have shown significant anti-HIV activity .

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .

properties

IUPAC Name |

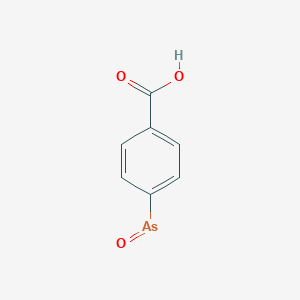

3-methyl-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRARARYUZMODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343447 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-31-1 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)